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Compound of Interest

Compound Name: cis-4-Heptenal

Cat. No.: B146815 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cis-4-Heptenal in
food science research, including its sensory properties, natural occurrence, and applications in

flavor development. Detailed protocols for its analysis and sensory evaluation are also

provided.

Introduction to cis-4-Heptenal
cis-4-Heptenal is a volatile unsaturated aldehyde that plays a significant role in the flavor

profiles of a wide variety of food products. It is primarily formed through the oxidative

breakdown of polyunsaturated fatty acids, particularly omega-3 fatty acids. Its characteristic

aroma is described as fatty, green, and reminiscent of fried foods, with creamy and buttery

nuances at high dilutions. This compound can act as both a desirable flavor contributor,

enhancing creamy and rich notes, and as an off-flavor component, particularly in products

susceptible to lipid oxidation such as fish and dairy products.

Applications in Food Science
cis-4-Heptenal is utilized in the food industry as a flavoring agent to impart or enhance specific

flavor characteristics. Its primary applications include:

Dairy Products: It enhances fresh cream and buttery notes in milk, cheese, and cultured

butter.
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Caramel and Confections: It adds richness and depth to caramel flavors.

Beverages: It can be used to enhance fresh-brewed notes in various types of tea, such as

black, green, and matcha.

Savory Products: It finds applications in tomato, potato, and olive oil flavors. In some

seafood flavors, like crab, it can add a degree of realism and freshness.

Quantitative Data
The following table summarizes key quantitative data for cis-4-Heptenal.

Parameter Value References

FEMA Number 3289

JECFA Number 320

Taste Description

Sharp, green, milky, heavy

cream notes. Impression of tea

notes.

Suggested Use Level 0.1 PPB - 0.1 PPM

Taste at 20 ppm Fatty, green, vegetable

Odor Threshold in Water 0.02 ppb

Natural Occurrence

Butter, dried bonito, fish, krill,

milk, boiled potato,

peppermint, Scotch, spearmint,

wheat bread.

Experimental Protocols
Quantitative Analysis of cis-4-Heptenal using Gas
Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the quantification of cis-4-Heptenal in a food matrix using Headspace

Solid-Phase Microextraction (HS-SPME) followed by GC-MS analysis with a stable isotope
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dilution assay.

Materials:

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

HS-SPME autosampler

SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS)

20 mL headspace vials with magnetic screw caps and septa

cis-4-Heptenal analytical standard

cis-4-Heptenal-d2 (deuterated internal standard)

Food sample (e.g., milk, fish oil)

Sodium chloride (NaCl)

Deionized water

Procedure:

Sample Preparation:

Weigh 5 g of the homogenized food sample into a 20 mL headspace vial.

Add 1 g of NaCl to the vial to increase the ionic strength and promote the release of

volatile compounds.

Spike the sample with a known concentration of the internal standard, cis-4-Heptenal-d2.

The concentration of the internal standard should be similar to the expected concentration

of the analyte.

Immediately seal the vial with a magnetic screw cap.

HS-SPME Extraction:
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Place the vial in the HS-SPME autosampler.

Equilibrate the sample at 60°C for 15 minutes with agitation.

Expose the SPME fiber to the headspace of the sample for 30 minutes at 60°C to extract

the volatile compounds.

GC-MS Analysis:

After extraction, the SPME fiber is automatically transferred to the GC injection port.

Desorb the analytes from the fiber in the injector at 250°C for 5 minutes in splitless mode.

GC Conditions (example):

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

Oven Program: Start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to

250°C at 10°C/min (hold for 5 min).

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

MS Conditions (example):

Ion Source: Electron Ionization (EI) at 70 eV.

Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for cis-4-
Heptenal and its deuterated internal standard.

Quantification:

Create a calibration curve by analyzing a series of standards containing known

concentrations of cis-4-Heptenal and a constant concentration of the internal standard.

Calculate the concentration of cis-4-Heptenal in the sample by comparing the peak area

ratio of the analyte to the internal standard against the calibration curve.
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Workflow for the quantitative analysis of cis-4-Heptenal.

Sensory Evaluation of cis-4-Heptenal in a Food Matrix
This protocol outlines a general procedure for the sensory evaluation of cis-4-Heptenal in a

dairy product using a trained panel.

Objective: To determine the sensory impact of cis-4-Heptenal on the flavor profile of milk.

Materials:

Whole milk (as the base)

cis-4-Heptenal standard solution (in a suitable solvent like ethanol)

Sensory evaluation booths with controlled lighting and ventilation

Glass tasting cups with lids

Unsalted crackers and water for palate cleansing

Trained sensory panel (8-12 panelists)
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Procedure:

Sample Preparation:

Prepare a series of milk samples with varying concentrations of cis-4-Heptenal (e.g., 0

ppb, 0.1 ppb, 0.5 ppb, 1.0 ppb).

A control sample (0 ppb) containing only the milk and the solvent (if used) should be

included.

Prepare the samples at least 2 hours before evaluation to allow for flavor equilibration.

Portion 30 mL of each sample into coded tasting cups and serve at a controlled

temperature (e.g., 10°C).

Sensory Evaluation Session:

Conduct the evaluation in individual sensory booths.

Provide panelists with the coded samples in a randomized order.

Instruct panelists to evaluate the aroma and flavor of each sample.

A descriptive analysis ballot should be provided, including attributes such as "creamy,"

"buttery," "fatty," "green," "fishy," and "overall liking." Panelists will rate the intensity of each

attribute on a line scale (e.g., 0 = not perceptible, 100 = extremely intense).

Panelists should cleanse their palate with water and unsalted crackers between samples.

Data Analysis:

Collect the data from all panelists.

Analyze the data using appropriate statistical methods (e.g., Analysis of Variance -

ANOVA) to determine if there are significant differences in the sensory attributes between

the samples.
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Post-hoc tests (e.g., Tukey's HSD) can be used to identify which concentrations of cis-4-
Heptenal produce a significant sensory effect.
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Workflow for the sensory evaluation of cis-4-Heptenal.
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Formation Pathway
cis-4-Heptenal is a secondary lipid oxidation product. Its formation is initiated by the oxidation

of polyunsaturated fatty acids, such as linolenic acid, which is common in many vegetable oils

and animal fats.
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Formation of cis-4-Heptenal from lipid oxidation.

Conclusion
cis-4-Heptenal is a versatile flavor compound with significant applications in food science. A

thorough understanding of its sensory properties, natural occurrence, and formation pathways

is crucial for its effective use in flavor development and for controlling off-flavors in food

products. The provided analytical and sensory protocols offer a framework for researchers to

accurately quantify and evaluate the impact of this important aldehyde in various food systems.
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To cite this document: BenchChem. [Application Notes and Protocols for cis-4-Heptenal in
Food Science Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146815#cis-4-heptenal-applications-in-food-science-
research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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